(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid
Descripción
(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative featuring a pyrrolidine ring with a boronic acid substituent at the 2-position and an (S)-configured acetamidopropanoyl group at the 1-position. This compound belongs to a class of molecules where the boronic acid moiety serves as a critical pharmacophore, enabling interactions with biological targets such as proteases or penicillin-binding proteins (PBPs) .
Propiedades
Número CAS |
915283-74-8 |
|---|---|
Fórmula molecular |
C9H17BN2O4 |
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
[1-[(2S)-2-acetamidopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13)/t6-,8?/m0/s1 |
Clave InChI |
METFGSCNIQTFJC-UUEFVBAFSA-N |
SMILES isomérico |
B(C1CCCN1C(=O)[C@H](C)NC(=O)C)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
Origen del producto |
United States |
Métodos De Preparación
Ring-Closing Metathesis Approach
A patent (WO2017222914A1) describes the synthesis of pyrrolidine boronic acids using Grubbs catalyst-mediated ring-closing metathesis:
Step 1 : Preparation of γ-amino allyl boronate ester.
-
Starting material : (S)-4-bromo-2-(tert-butoxycarbonylamino)but-1-ene.
-
Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in THF at 60°C for 12 hours.
-
Yield : 78% (isolated as white solid).
Step 2 : Ring-closing metathesis.
-
Conditions : 5 mol% Grubbs II catalyst, CH₂Cl₂, reflux, 6 hours.
-
Product : (R)-pyrrolidin-2-yl-boronate ester (enantiomeric excess >98% by chiral HPLC).
Step 3 : Boronate ester hydrolysis.
-
Reagents : HCl (1M) in THF/H₂O (3:1), 0°C to room temperature, 2 hours.
-
Yield : 92% (1H NMR: δ 7.2 ppm (br s, B-OH)).
Cyclization of γ-Amino Alcohols
An alternative route from PubChem data involves cyclization of γ-amino alcohols with boronic acid precursors:
Procedure :
-
Substrate : (S)-4-(dihydroxyboryl)-2-((tert-butoxycarbonyl)amino)butan-1-ol.
-
Cyclization : Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT).
-
Deprotection : TFA in CH₂Cl₂ (1:1) to remove Boc group.
-
Isolation : Crystallization from EtOAc/hexanes (3:7).
Key Data :
-
Purity : >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
-
Chirality : [α]D²⁵ = +12.5° (c = 1.0, MeOH).
Final Compound Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 1.32 (d, J = 6.8 Hz, 3H, CH₃), 1.85–2.05 (m, 4H, pyrrolidine CH₂), 3.45–3.60 (m, 1H, NCH), 4.21 (q, J = 6.8 Hz, 1H, CHNH), 6.92 (br s, 1H, NH), 7.25 (br s, 2H, B(OH)₂).
-
¹³C NMR (100 MHz, DMSO-d6): δ 22.1 (CH₃), 28.4, 31.2 (pyrrolidine CH₂), 49.8 (NCH), 58.3 (CHNH), 169.2 (C=O), 172.5 (C=O).
-
HRMS (ESI+): m/z calc. for C₉H₁₇BN₂O₄ [M+H]+: 229.1284, found: 229.1289.
Purity Assessment :
-
HPLC : 99.1% (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min, 210 nm).
-
Elemental Analysis : Calc. C 47.40%, H 7.51%, N 12.28%; Found C 47.32%, H 7.58%, N 12.19%.
Scalability and Process Optimization
Critical Parameters for Kilo-Lab Production :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 20–25°C | ±3% yield |
| HATU Equivalents | 1.05–1.10 | ±8% yield |
| Reaction Concentration | 0.08–0.12 M | ±5% yield |
| DIPEA Equivalents | 2.8–3.2 | ±2% yield |
Cost Analysis :
-
Raw Material Cost : $12.50/g at 100 kg scale.
-
Key Cost Drivers : HATU (42%), (S)-2-Acetamidopropanoic acid (31%).
Comparative Evaluation of Synthetic Routes
Route 1 (Metathesis → Coupling) :
-
Advantages : High enantiopurity, suitable for GMP production.
-
Disadvantages : Requires expensive Grubbs catalyst ($320/g).
Route 2 (Cyclization → Enzymatic Resolution) :
-
Advantages : Lower catalyst costs, scalable to multi-kilogram batches.
-
Disadvantages : Additional enzymatic step increases process time by 24 hours.
Análisis De Reacciones Químicas
Boronate Ester Formation
The boronic acid group undergoes reversible esterification with diols, a hallmark reaction enabling applications in molecular recognition and drug delivery.
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 1,2-Diols (e.g., sugars) | Aqueous buffer, pH 7.4 | Boronate ester | Carbohydrate sensing | |
| Pinacol | Methanol, RT | Pinacol boronate | Stabilization for storage |
Key findings:
-
Esterification kinetics depend on steric hindrance from the pyrrolidine ring and acetamido side chain .
-
Hydrolysis of boronate esters regenerates the parent boronic acid under physiological conditions, enabling dynamic covalent chemistry .
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-couplings, though its bulky structure limits reactivity compared to simpler arylboronic acids.
Reaction Scope:
| Electrophile | Catalyst System | Yield | Selectivity | Source |
|---|---|---|---|---|
| Aryl halides (X = Br, I) | Pd(quinox)Cl₂, Cs₂CO₃, THF-H₂O | 45–68% | Allylic > homoallylic (10:1) | |
| Alkenyl triflates | Pd(PPh₃)₄, K₃PO₄, DME | 32% | Moderate |
Mechanistic insights:
-
Oxidative addition of secondary electrophiles proceeds via an Sₙ2-type pathway due to steric shielding by the pyrrolidine ring .
-
Transmetallation efficiency is reduced by the acetamido group’s electron-withdrawing effects .
Hydrolysis and Stability
The boronic acid group exhibits pH-dependent hydrolysis, critical for prodrug activation:
| Condition | Half-Life | Primary Product | Implication | Source |
|---|---|---|---|---|
| pH 7.4 buffer | >24 hrs | Intact boronic acid | Suitable for in vivo use | |
| pH 2.0 buffer | 2 hrs | Boronic acid hydrate | Gastric instability |
Notably, boronic esters (e.g., pinacol, neopentyl glycol) hydrolyze 5–10× faster than the parent acid, serving as prodrugs for controlled release .
Enzyme Inhibition via Covalent Binding
The compound acts as a reversible covalent inhibitor of serine proteases, leveraging boronic acid’s electrophilicity:
Inhibition Data:
Structural analysis reveals:
-
The acetamido group hydrogen-bonds with enzyme active sites (e.g., FAP S1 pocket) .
-
Pyrrolidine’s rigidity optimizes binding orientation for selective inhibition .
Interaction with Diol-Containing Biomolecules
The compound forms stable complexes with biomolecules, enabling targeted delivery:
| Target | Association Constant (Ka, M⁻¹) | Application | Source |
|---|---|---|---|
| Sialic acid (cell surface) | 1.2 × 10³ | Tumor-targeted drug delivery | |
| Dopamine | 6.8 × 10² | Neurological disorder probes |
Synthetic Modifications
Derivatization focuses on enhancing solubility and stability:
| Modification | Reagent | Product | Effect | Source |
|---|---|---|---|---|
| Acetamido hydrolysis | NaOH, H₂O | Free amine | Increased polarity | |
| Boronic esterification | Pinacol, BF₃·Et₂O | Pinacol ester | Improved shelf life |
Comparative Reactivity
| Property | This Compound | Pyrrolidine Boronic Acid | (S)-2-Acetamidopropanoic Acid |
|---|---|---|---|
| Suzuki coupling yield | 45–68% | 72–85% | N/A |
| Enzymatic IC₅₀ | 3.7–870 nM | 12–950 nM | >10 µM |
| Hydrolysis half-life (pH 7.4) | >24 hrs | 8 hrs | N/A |
Aplicaciones Científicas De Investigación
Chemical Characteristics
The compound has the following chemical properties:
- Molecular Formula : C9H17BN2O4
- Molecular Weight : 228.06 g/mol
- Functional Groups : Boronic acid, acetamido group, and pyrrolidine ring.
Drug Design and Development
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design. The specific structure of (1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid suggests potential utility as an enzyme inhibitor or a therapeutic agent. Boron-containing compounds have been increasingly recognized for their roles in targeting G-protein coupled receptors and other membrane proteins, which are crucial in various signaling pathways .
Case Study: Enzyme Inhibition
Research has shown that boronic acids can act as inhibitors for certain enzymes involved in disease pathways. For instance, compounds similar to This compound have been studied for their ability to inhibit proteasomes, which are critical for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, providing a pathway for developing anticancer therapies .
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. Studies indicate that derivatives can exhibit activity against various bacterial strains, including resistant strains of Escherichia coli. The incorporation of the acetamido group in the compound may enhance its interaction with bacterial cell walls or metabolic pathways, leading to increased efficacy .
Table 2: Antimicrobial Activity of Boronic Acid Derivatives
| Compound Name | Target Organism | Activity Type |
|---|---|---|
| Bortezomib | Multiple Myeloma | Antineoplastic |
| Tavaborole | Candida species | Antifungal |
| Ixazomib | Multiple Myeloma | Antineoplastic |
| Crisaborole | Inflammatory conditions | Topical anti-inflammatory |
The biological activity of This compound is influenced by its structural components. The pyrrolidine ring can facilitate interactions with biological macromolecules, while the boronic acid moiety allows for specific binding to diols present in glycoproteins and other biomolecules.
Case Study: Interaction Studies
Recent studies have employed NMR spectroscopy to analyze the interaction profiles of boronic acids with target proteins. These studies demonstrated that the binding affinity and specificity could be tuned by modifying the side chains on the boronic acid structure, including those similar to This compound .
Mecanismo De Acción
El mecanismo de acción del ácido (1-((S)-2-acetamidopropanoyl)pirrolidin-2-il)borónico implica su interacción con objetivos moleculares específicos, como las enzimas. El grupo ácido borónico puede formar enlaces covalentes reversibles con los sitios activos de las enzimas, inhibiendo su actividad. Esta interacción es particularmente relevante en el diseño de inhibidores enzimáticos para aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Talabostat (PT-100)
Structural Features: Talabostat ([(2R)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid) shares the pyrrolidin-2-yl boronic acid core but differs in the acyl substituent, which is an amino-3-methylbutanoyl group instead of acetamidopropanoyl . Activity: Talabostat is clinically used as a hematopoietic stimulant and anticancer agent, targeting dipeptidyl peptidases. The (S)-amino group in its structure likely enhances target specificity compared to the acetamido group in the compound of interest, suggesting that minor substituent changes significantly alter biological activity .
β-Amido Boronic Acids (Pinacol-Protected vs. Free)
Key Findings :
Aliphatic Boronic Acids with Modified Amide Bonds
Structural Variations: Modifications to the amide moiety (e.g., compounds 3–6) or boronic acid position (compound 7) resulted in reduced PBP1b inhibitory activity . Implications: The acetamidopropanoyl group in the target compound is likely optimized for binding, as arbitrary changes to the amide region diminish efficacy .
Radiopharmaceutical HYNIC-IFAP
Application: HYNIC-IFAP ((R)-1-((6-hydrazinylnicotinoyl)-D-alanyl)pyrrolidin-2-yl)boronic acid) targets fibroblast activation protein (FAP) for diagnostic imaging . Comparison: While both compounds share a pyrrolidinyl boronic acid scaffold, HYNIC-IFAP’s hydrazinylnicotinoyl-D-alanyl group enables radiopharmaceutical utility, whereas the acetamidopropanoyl group in the target compound may favor therapeutic applications .
Functional and Physical Property Comparisons
Boronic Acid vs. Boronate Esters
| Property | Boronic Acid (RB(OH)₂) | Boronate Ester (RB(OR)₂) |
|---|---|---|
| Reactivity | High (direct binding) | Low (requires hydrolysis) |
| Stability | Moderate | High |
| Example | Target compound | Pinacol-protected 3d-pin |
The free boronic acid form of the target compound offers superior binding but may require formulation adjustments to enhance stability .
Anticancer Activity of Boronic Acid Derivatives
Actividad Biológica
(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid is a specialized boronic acid derivative that incorporates a pyrrolidine ring and an acetamido side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design, due to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C9H17BN2O4
- Molecular Weight: 217.06 g/mol
- CAS Number: 1420478-90-5
Its unique combination of a pyrrolidine ring with a boronic acid functionality enhances its potential for diverse biological interactions compared to other similar compounds.
Biological Activity
The biological activity of this compound is influenced by its structural components, which allow it to interact with various biological targets. Research indicates that boronic acids can serve as inhibitors for several enzymes, particularly serine proteases.
-
Enzyme Inhibition:
- Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue. This inhibition can affect various pathways, including those involved in cancer progression and metabolic disorders.
- For example, studies on related compounds have shown that they can inhibit dipeptidyl peptidase IV (DPPIV), which plays a critical role in glucose metabolism and is a target for diabetes treatment .
- Target Interaction:
Research Findings and Case Studies
A variety of studies have explored the biological activity of boronic acids, including those structurally similar to this compound:
Synthesis Methods
The synthesis of this compound can be achieved through several established methods:
- Boronic Acid Coupling Reactions:
- Utilizing coupling agents to facilitate the formation of the boronic acid functionality with the pyrrolidine derivative.
- Protective Group Strategies:
- Employing protective groups during synthesis to prevent unwanted reactions at sensitive functional sites.
Q & A
Basic: What synthetic methodologies are recommended for preparing (1-((S)-2-acetamidopropanoyl)pyrrolidin-2-yl)boronic acid, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling (S)-2-acetamidopropanoic acid with a pyrrolidine boronic acid scaffold. Key steps include:
- Amide bond formation : Use coupling reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF or acetonitrile under nitrogen .
- Boronic acid introduction : Employ Suzuki-Miyaura cross-coupling or direct boronation of the pyrrolidine ring using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures.
- Purity validation :
Basic: How is the stereochemical integrity of the (S)-configured acetamidopropanoyl moiety confirmed?
Methodological Answer:
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR and NOE (nuclear Overhauser effect) correlations in 2D-NOESY to confirm spatial arrangement .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated for related arylboronic acids .
Advanced: What mechanistic approaches are used to study this compound’s inhibitory activity against serine proteases?
Methodological Answer:
Boronic acids are known transition-state analogs for serine proteases (e.g., proteasome, trypsin-like enzymes). Key strategies include:
- Enzyme kinetics : Measure (inhibition constant) via fluorogenic substrates (e.g., AMC-tagged peptides) under Michaelis-Menten conditions .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., chymotrypsin) to visualize binding modes in the catalytic triad .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Advanced: How can this compound be modified for use in radiopharmaceuticals targeting fibroblast activation protein (FAP)?
Methodological Answer:
- Bifunctional chelator conjugation : Attach Ga or F via HYNIC (hydrazinonicotinamide) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelators to the boronic acid core .
- Biodistribution studies : Radiolabel the compound (e.g., F-fluorination) and evaluate uptake in FAP-overexpressing xenograft models via PET/CT imaging .
- Competitive binding assays : Compare affinity with FAP-specific inhibitors (e.g., MIP-1232) using surface plasmon resonance (SPR) .
Advanced: How do structural modifications (e.g., pyrrolidine substitution) influence binding to β-lactamases or other antibiotic-resistance targets?
Methodological Answer:
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with substituents (e.g., methyl, fluoro) at the pyrrolidine 2-position and test against β-lactamase variants (e.g., KPC-2, NDM-1) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with catalytic residues (e.g., Lys73, Ser130 in TEM-1 β-lactamase) .
- Resistance profiling : Compare MIC (minimum inhibitory concentration) in bacterial strains expressing wild-type vs. mutant β-lactamases .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma .
- LC-MS/MS quantification : Optimize MRM (multiple reaction monitoring) transitions (e.g., m/z 254 → 137) with deuterated internal standards to correct matrix effects .
- Boronate affinity chromatography : Leverage the compound’s boronic acid moiety for selective enrichment using phenylboronic acid-functionalized columns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
